molecular formula C8H4Br2Cl2 B3040520 2,4-Dichloro-1-(2,2-dibromovinyl)benzene CAS No. 212138-65-3

2,4-Dichloro-1-(2,2-dibromovinyl)benzene

Cat. No. B3040520
M. Wt: 330.83 g/mol
InChI Key: IFKQDGXARVJYNZ-UHFFFAOYSA-N
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Description

“2,4-Dichloro-1-(2,2-dibromovinyl)benzene” is a chemical compound with the molecular formula C8H4Br2Cl2 . It is used in various chemical reactions and is often used in research .


Synthesis Analysis

The synthesis of “2,4-Dichloro-1-(2,2-dibromovinyl)benzene” involves several steps and specific conditions. One of the methods used for its synthesis is the Suzuki–Miyaura cross-coupling reaction with arylboronic acids in the presence of different Suzuki catalysts .


Molecular Structure Analysis

The molecular structure of “2,4-Dichloro-1-(2,2-dibromovinyl)benzene” contains a total of 16 bonds; 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, and 1 six-membered ring .


Chemical Reactions Analysis

“2,4-Dichloro-1-(2,2-dibromovinyl)benzene” can undergo various chemical reactions. For instance, it can participate in Suzuki–Miyaura cross-coupling reactions with arylboronic acids .

Scientific Research Applications

Fluorination in Organic Synthesis

One application of 2,4-Dichloro-1-(2,2-dibromovinyl)benzene derivatives is in the field of organic synthesis, specifically in regioselective fluorination. Zhao et al. (2016) demonstrated the direct fluorination of these derivatives using wet tetra-n-butylammonium fluoride (TBAF·3H2O) in toluene, yielding (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds with high yields and regioselectivity. This process is notable for its dependence on reaction conditions and contributes to the synthesis of fluorinated organic compounds (Zhao, Ming, Tang, & Zhao, 2016).

Synthesis of Ruthenium-based Catalysts

In polymer chemistry, 2,4-Dichloro-1-(2,2-dibromovinyl)benzene derivatives have been used in synthesizing ruthenium-based catalysts for cyclopolymerization processes. Mayershofer, Nuyken, and Buchmeiser (2006) utilized these derivatives in the development of mono-, bi-, and trinuclear metathesis catalysts, which have applications in the synthesis of copolymers and other polymer materials (Mayershofer, Nuyken, & Buchmeiser, 2006).

Photocatalytic Oxidation Studies

The photocatalytic oxidation of compounds related to 2,4-Dichloro-1-(2,2-dibromovinyl)benzene has been studied for potential applications in wastewater treatment. Sun and Pignatello (1993) identified transient products formed during the mineralization of 2,4-Dichloro-1-(2,2-dibromovinyl)benzene by Fe 3+ -catalyzed hydrogen peroxide in dark or UV-assisted reactions. This research is significant for understanding the degradation pathways of chlorinated compounds in advanced oxidation processes (Sun & Pignatello, 1993).

Synthesis of Novel Fluorophores

In the field of materials science, 2,4-Dichloro-1-(2,2-dibromovinyl)benzene derivatives have been used in synthesizing novel fluorophores. Hwang et al. (2001) developed fluorophores by using Sonogashira reactions of 1,4-bis(dibromovinyl)benzene with various aromatic bromides. These fluorophores exhibit a range of emission maxima from indigo blue to reddish-orange and have potential applications in optical materials and sensors (Hwang, Son, Ku, & Kim, 2001).

properties

IUPAC Name

2,4-dichloro-1-(2,2-dibromoethenyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2Cl2/c9-8(10)3-5-1-2-6(11)4-7(5)12/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKQDGXARVJYNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=C(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2Cl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-1-(2,2-dibromovinyl)benzene

Synthesis routes and methods

Procedure details

Into a solution of 2,4-dichlorobenzaldehyde (8.7 g, 50 mmol) and carbon tetrabromide (18.3 g, 55 mmol) in dichloromethane (200 ml) was added portionwise triphenylphosphine (28.8 g, 10 mmol) at 0° C. The slightly yellow mixture was stirred at room temperature for 1 hour and diluted with hexanes (800 ml). This mixture was then filtrated through a short silica gel column with 1:10 ethyl acetate-hexanes and the filtrate was concentrated in vacuo to give a white solid (16.5 g, 100%). recrystallization from ether-hexanes gave a white crystalline product (14.2 g, 86% yield); 1H NMR (TMS/CDCl3):
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
800 mL
Type
solvent
Reaction Step Two
Name
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-1-(2,2-dibromovinyl)benzene
Reactant of Route 2
2,4-Dichloro-1-(2,2-dibromovinyl)benzene

Citations

For This Compound
1
Citations
C Zhang, YL Shi, LY Zhang, DP Yuan, MT Ban… - New Journal of …, 2018 - pubs.rsc.org
An efficient NaOH-promoted synthesis of dihetaryl substituted alkenes from 1,1-dihaloalkenes and 1H-azoles under mild conditions has been developed. The reaction occurred in …
Number of citations: 7 pubs.rsc.org

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